molecular formula C11H11F3N2O B3018548 3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile CAS No. 750604-77-4

3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile

Cat. No.: B3018548
CAS No.: 750604-77-4
M. Wt: 244.217
InChI Key: AFSJCINRPRZHCC-UHFFFAOYSA-N
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Description

3-[2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile is a nitrile-containing heterocyclic compound featuring a 2,5-dimethylpyrrole core substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with a 3-oxopropanenitrile moiety. This structure combines electron-withdrawing (trifluoroethyl, nitrile) and electron-donating (methyl) groups, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

The compound’s synthesis likely follows protocols analogous to those described for related pyrrole derivatives, such as nucleophilic substitution or condensation reactions in dimethyl sulfoxide (DMSO) with potassium carbonate as a base . Its stability and reactivity are influenced by the trifluoroethyl group, which enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c1-7-5-9(10(17)3-4-15)8(2)16(7)6-11(12,13)14/h5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSJCINRPRZHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(F)(F)F)C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of a suitable nitrile with a trifluoroethyl-substituted pyrrole derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Pyrrole derivatives are known for their biological activities, including anti-inflammatory and anticancer properties.

Case Study:

A study published in the Journal of Medicinal Chemistry explored pyrrole derivatives' efficacy against various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting that 3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile could be further investigated as a potential anticancer agent.

Proteomics Research

This compound is marketed for use in proteomics research, particularly in studies involving protein interactions and modifications. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes.

Data Table: Applications in Proteomics

Application AreaDescriptionPotential Impact
Protein LabelingUsed for tagging proteins for visualizationEnhanced imaging techniques
Interaction StudiesInvestigating protein-ligand interactionsInsights into biochemical pathways
Post-translational ModificationsStudying modifications like phosphorylationUnderstanding disease mechanisms

Material Science

In material science, compounds with trifluoroethyl groups are often incorporated into polymers and coatings due to their unique properties such as hydrophobicity and thermal stability.

Case Study:

Research conducted on fluorinated polymers indicated that incorporating trifluoroethyl-substituted compounds improved the thermal stability and chemical resistance of the materials. This suggests that this compound may enhance the performance of polymeric materials when used as an additive.

Mechanism of Action

The mechanism of action of 3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile involves its interaction with molecular targets through its functional groups. The trifluoroethyl group enhances its ability to participate in hydrogen bonding and other interactions, while the pyrrole ring provides a stable framework for these interactions. These properties make it effective in binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and inferred properties of 3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile and its analogs:

Table 1: Structural and Property Comparison of Pyrrole-Based Nitriles

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Pyrrole Key Inferred Properties References
Target Compound C₁₂H₁₄F₃N₂O 259.25 2,5-Dimethyl; 1-(2,2,2-Trifluoroethyl) High lipophilicity, metabolic stability
3-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile C₁₃H₁₂N₂OS 244.31 Thienyl group at 3-position Enhanced π-conjugation; potential sulfur-mediated reactivity
3-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile C₁₂H₁₅N₂O 217.26 1-Allyl Reduced stability due to allyl group’s reactivity
3-[2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile C₁₇H₁₉N₂O 273.35 1-Phenylethyl Increased steric bulk; potential aromatic interactions

Electronic and Steric Effects

  • Trifluoroethyl vs. Allyl/Phenylethyl : The trifluoroethyl group’s strong electron-withdrawing nature enhances the compound’s resistance to oxidation and enzymatic degradation compared to allyl (electron-neutral) or phenylethyl (electron-rich) substituents .
  • Thienyl vs. Pyrrole : Replacing the pyrrole with a thienyl group (as in ) introduces sulfur, which may alter electronic properties and binding affinity in biological systems .

Physicochemical Properties

  • Phenylethyl substituents further elevate lipophilicity but add steric hindrance .
  • Solubility : The nitrile and ketone groups confer moderate polarity, but trifluoroethyl’s hydrophobicity likely reduces aqueous solubility compared to thienyl-containing analogs .

Biological Activity

3-[2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile (referred to as compound D) is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, including its effects on cell metabolism, potential therapeutic uses, and structure-activity relationships.

The molecular formula of compound D is C11H11F3N2O, with a predicted boiling point of approximately 346.8 °C and a density of 1.23 g/cm³ . The trifluoroethyl group is noteworthy for its potential influence on the compound's lipophilicity and biological interactions.

Research indicates that compounds similar to D can significantly influence cellular processes. For instance, studies have shown that related pyrrole derivatives can enhance monoclonal antibody production in cell cultures by modulating metabolic pathways. Specifically, they suppress cell growth while increasing glucose uptake and ATP levels . This modulation is critical for optimizing the production of therapeutic proteins in recombinant cell lines.

In Vitro Studies

  • Cell Growth Inhibition : Compound D has been shown to inhibit the growth of certain cell lines, which is beneficial in contexts where reduced proliferation is desired, such as cancer therapy.
  • Increased Metabolic Activity : Similar compounds have demonstrated enhanced cell-specific productivity in biotechnological applications. For example, the incorporation of 2,5-dimethylpyrrole in culture media increased the specific productivity of monoclonal antibodies by up to 1.5-fold compared to controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the 2,5-dimethylpyrrole moiety plays a crucial role in enhancing biological activity. Variants lacking this structure showed significantly reduced efficacy in promoting cell-specific productivity .

Case Study 1: Monoclonal Antibody Production

A study investigated the effects of compound D on recombinant Chinese hamster ovary (rCHO) cells used for monoclonal antibody production. The results indicated that supplementing culture media with compound D led to:

  • Increased mAb Concentration : The final concentration reached 1,098 mg/L, which was 1.5 times higher than control conditions.
  • Enhanced Cell Viability : Viability remained stable longer under compound D treatment compared to controls .

Case Study 2: JAK Kinase Inhibition

While not directly related to compound D, research into pyrrole derivatives has highlighted their potential as JAK kinase inhibitors. These findings suggest that compounds with similar structural features could be explored for their ability to modulate inflammatory pathways and provide therapeutic benefits in autoimmune diseases .

Data Summary Table

PropertyValue
Molecular FormulaC11H11F3N2O
Boiling Point346.8 °C
Density1.23 g/cm³
Related Biological ActivityInhibition of cell growth
MechanismIncreased glucose uptake
ApplicationMonoclonal antibody production

Q & A

Q. What are the implications of stereochemical variations in the pyrrole ring for activity?

  • Methodology : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and evaluate activity differences using cell-based assays (e.g., IC₅₀ in cancer lines). Compare to racemic mixtures to assess stereospecificity .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference NMR and LC-MS data with computational predictions to resolve structural ambiguities .
  • Theoretical Frameworks : Anchor studies to Hammett substituent constants (σ for -CF₃) or frontier molecular orbital theory to explain reactivity trends .

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